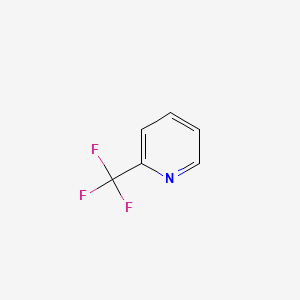

2-(三氟甲基)吡啶

概述

描述

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyridine and its derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 2-chloro-(trifluoromethyl)pyridine, a related compound, has been studied, highlighting the principles of synthesis reactions such as the influence of N occupation on the pyridine ring and the presence of electron-withdrawing groups on the feasibility of side-chain chlorination (Liu Guang-shen, 2014). Additionally, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine from nicotinamide through Hofmann degradation and oxidative chlorination demonstrates the complexity and efficiency of these synthesis routes (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyridine is characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This structural feature significantly affects the compound's electronic properties and reactivity. The synthesis and structural elucidation of related compounds, such as 2-(trifluoromethylsulfonyloxy)pyridine, provide insights into the interactions and transformations these molecules can undergo, influencing their utility in organic synthesis (T. Keumi et al., 1988).

Chemical Reactions and Properties

2-(Trifluoromethyl)pyridine participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For example, its use in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons highlights its potential in facilitating complex organic transformations (T. Keumi et al., 1988). The compound's reactivity is further illustrated by its role in the direct synthesis of pyridine derivatives through amide activation and π-nucleophile addition (M. Movassaghi et al., 2007).

科学研究应用

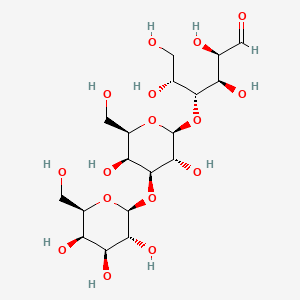

农药应用

TFMP及其衍生物在农药行业中被广泛使用 {svg_1}. TFMP衍生物的主要用途是保护作物免受害虫侵害 {svg_2}. 氟唑草酯丁酯是第一个进入农药市场的TFMP衍生物,此后,超过20种新的含TFMP农药获得了ISO通用名称 {svg_3}.

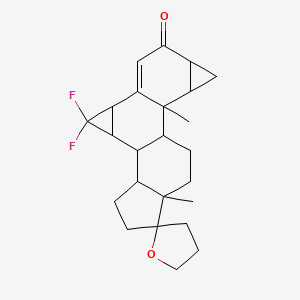

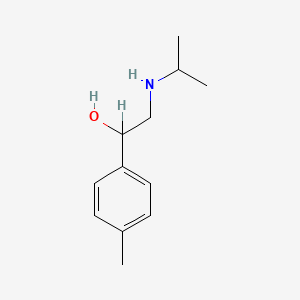

医药应用

几种TFMP衍生物在制药行业中被使用 {svg_4}. 含有TFMP部分的五种药物产品已获准上市,许多候选药物目前正在进行临床试验 {svg_5}.

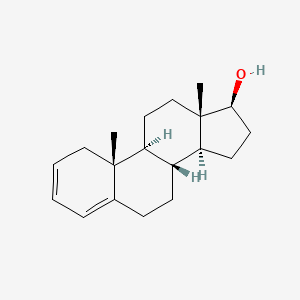

兽医应用

在兽医行业中,两种含有TFMP部分的产品已获准上市 {svg_6}. 这些产品证明了TFMP在各个领域的通用性。

氨基吡啶的合成

2-氟-4-(三氟甲基)吡啶,TFMP的衍生物,在通过胺化反应制备氨基吡啶的过程中充当反应物 {svg_7}. 氨基吡啶是各种化学反应中使用的重要化合物。

用于四甲基联苯的区域选择性制备的催化配体

2-氟-4-(三氟甲基)吡啶也被用作通过钯催化的二甲苯的需氧氧化偶联反应区域选择性制备四甲基联苯的催化配体 {svg_8}. 这展示了TFMP在催化中的作用。

农药的生产

2,3-二氯-5-(三氟甲基)吡啶(2,3,5-DCTF),TFMP的衍生物,用于生产多种农药 {svg_9}. 它可以通过3-甲基吡啶的直接氯化和氟化以及随后的吡啶环的芳香核氯化获得 {svg_10}.

这些应用突出了氟原子的独特物理化学性质以及TFMP中吡啶部分的独特特性 {svg_11}. 预计未来将发现许多新的TFMP应用 {svg_12}.

作用机制

Target of Action

2-(Trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Mode of Action

The mode of action of 2-(Trifluoromethyl)pyridine is primarily through its interaction with its targets. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-(Trifluoromethyl)pyridine are primarily related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction affects the formation of new carbon-carbon bonds, influencing downstream effects in the biochemical pathways.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound are thought to influence its biological activities .

Result of Action

The result of the action of 2-(Trifluoromethyl)pyridine is seen in its applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Action Environment

The action environment of 2-(Trifluoromethyl)pyridine can influence its action, efficacy, and stability. Additionally, the compound’s synthesis often involves reactions that need to be performed under specific conditions .

安全和危害

未来方向

The importance of trifluoromethylpyridine in the discovery of pesticides has been recognized, and some studies involving trifluoromethylpyridine have also been undertaken, which have led to some progress in agrochemical applications . It is expected that many novel applications of 2-(Trifluoromethyl)pyridine will be discovered in the future .

属性

IUPAC Name |

2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRQECRSCHYSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190268 | |

| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368-48-9 | |

| Record name | 2-(Trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(Trifluoromethyl)pyridine?

A1: 2-(Trifluoromethyl)pyridine has the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol. Spectroscopically, it exhibits characteristic peaks in 1H NMR, 13C NMR, and its microwave spectrum has been extensively studied. []

Q2: How does the trifluoromethyl group influence the structure of 2-(Trifluoromethyl)pyridine?

A2: Microwave spectroscopy and computational studies reveal that the trifluoromethyl group in 2-(Trifluoromethyl)pyridine leads to a Cs symmetry with a planar moment of inertia (Pcc) of 44.46 uÅ2. This substitution significantly impacts the electron distribution, as evidenced by the molecular electrostatic surface potential calculations. []

Q3: What are some efficient synthetic routes to access 2-(Trifluoromethyl)pyridine derivatives?

A3: Several synthetic strategies have been developed:

- High-temperature reaction: Reacting trifluoroacetonitrile and butadiene at high temperatures (475 °C) yields 2-(Trifluoromethyl)pyridine. []

- Organometallic reagents: Reacting 2-halopyridines, preferably the iodide, with trifluoromethyl organometallic reagents like CF3-Cu or generating difluorocarbene in the presence of Cu(I) can lead to the desired product. []

- (Trifluoromethyl)trimethylsilane: A convenient method utilizes (trifluoromethyl)trimethylsilane with CuI and potassium fluoride to displace iodide in 2-iodopyridines. []

- Multicomponent Kröhnke reaction: A recent approach involves reacting chalcones with 1-(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide and ammonium acetate to afford various 2‐(trifluoromethyl)pyridines. []

Q4: How does the presence of the trifluoromethyl group affect the reactivity of the pyridine ring in 2-(Trifluoromethyl)pyridine?

A4: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring:

- Regioselective Metalation: Depending on the base and reaction conditions, selective lithiation and subsequent functionalization can be achieved at different positions of the pyridine ring. For instance, 2-(Trifluoromethyl)pyridine can be selectively carboxylated at either the 3- or 6-position. []

- Nucleophilic Addition: 3-(Trifluoromethyl)pyridine, unlike its 2-substituted counterpart, primarily undergoes nucleophilic addition followed by decomposition. []

Q5: Can 2-(Trifluoromethyl)pyridine be used as a building block for more complex heterocycles?

A5: Yes, 2-(Trifluoromethyl)pyridine serves as a valuable building block in heterocycle synthesis. For example, it can be transformed into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines, which are of interest for medicinal chemistry. [, ] Additionally, it can be used in the synthesis of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines. [, ]

Q6: Are there any reported biological activities associated with 2-(Trifluoromethyl)pyridine derivatives?

A6: Yes, certain derivatives of 2-(Trifluoromethyl)pyridine have shown promising biological activities:

- COMT Inhibitors: Derivatives like 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide are recognized COMT inhibitors. []

- PqsR Inverse Agonists: Studies have explored 2-(Trifluoromethyl)pyridines as potential virulence-attenuating inverse agonists targeting PqsR. []

Q7: Has 2-(Trifluoromethyl)pyridine been used in the synthesis of drug candidates?

A7: Yes, 2-(Trifluoromethyl)nicotinic acid derivatives, accessible from simpler fluorinated precursors, serve as key intermediates in the synthesis of novel drug candidates, particularly COMT inhibitors. []

Q8: Is 2-(Trifluoromethyl)pyridine toxic?

A8: While commercially available, 2-(Trifluoromethyl)pyridine should be handled with caution. It is hygroscopic, malodorous, and air-sensitive. [] Moreover, a case study reported that inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, led to severe toxicity including methemoglobinemia and toxic encephalopathy. [] This highlights the potential health risks associated with exposure to this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrothiophen-2-yl]methyl dihydrogen phosphate](/img/structure/B1195141.png)

![7-Methoxy-1-methyl-1,2,3,7,8,9,10,11,12,12a-decahydro-7,10a-methano[1]benzoxocino[8,7,6-def]quinoline-5,8-diol](/img/structure/B1195145.png)

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)

![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)

![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)